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Background and Significance

Pharmaceutical challenges associated with poorly soluble drugs have prompted extensive research into

alternative drug delivery vehicles that can enhance bioavailability and therapeutic efficacy. Non-aqueous

solvents such as propylene glycol (PG) offer significant advantages for solubilizing hydrophobic

compounds, but they present unique challenges for maintaining liposomal stability and structural integrity.

Distearoylphosphatidylcholine (DSPC) is a saturated phospholipid with high transition temperature (T~m~ =

55°C) that contributes to membrane rigidity, but its lamellar phases in propylene glycol environments face

instability issues including interdigitation and temperature sensitivity [1] [2].

The incorporation of cholesterol into DSPC-based formulations has been demonstrated to significantly

enhance lamellar phase stabilization in propylene glycol solutions across a wide concentration range (0-

100% PG) [1] [3]. This stabilization effect is particularly valuable for drug delivery systems intended for

various administration routes where both enhanced solubility and structural stability are required. The

molecular mechanism underlying this stabilization involves cholesterol's ability to modulate membrane

fluidity, prevent phase transitions, and inhibit the formation of interdigitated phases that compromise

membrane integrity at elevated temperatures [1] [2]. These Application Notes provide detailed

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 1 / 10 Tech Support

https://www.smolecule.com/products/s1492416?utm_src=pdf-body
https://www.smolecule.com/products/s1492416?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/24171434/
https://www.sciencedirect.com/science/article/abs/pii/S0009308422000810
https://pubmed.ncbi.nlm.nih.gov/24171434/
https://kclpure.kcl.ac.uk/portal/en/publications/stabilization-of-distearoylphosphatidylcholine-lamellar-phases-in
https://pubmed.ncbi.nlm.nih.gov/24171434/
https://www.sciencedirect.com/science/article/abs/pii/S0009308422000810
https://www.smolecule.com/products/s1492416?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


methodologies for formulating and characterizing stable DSPC-cholesterol liposomes in propylene glycol

environments suitable for pharmaceutical development.

Formulation Preparation Protocol

Materials and Equipment

Phospholipid: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), purity >99% [2]
Membrane stabilizer: Cholesterol (pharmaceutical grade)

Solvent system: Propylene glycol (USP/EP grade) and purified water [4]
Equipment: Laboratory scale, heating mantle, rotary evaporator, nitrogen purging system, sonication

bath

Preparation Method

The following protocol describes the preparation of stabilized DSPC-cholesterol liposomes in propylene

glycol at 60% w/w concentration, which represents the optimal stability threshold identified in research [1]:

Step 1: Lipid matrix preparation - Weigh DSPC and cholesterol at an equimolar ratio (1:1 molar

ratio). For a standard batch, combine 85.5 mg DSPC (MW = 790.1 g/mol) and 38.7 mg cholesterol

(MW = 386.7 g/mol) to achieve 0.11 mmol of each component [1].

Step 2: Solvent system preparation - Prepare 60% w/w propylene glycol in purified water by

combining 6 g PG with 4 g purified water. Heat the solvent system to 65±2°C to facilitate lipid

hydration [1].

Step 3: Lipid dispersion - Add the pre-warmed PG-water solution to the DSPC-cholesterol mixture

while maintaining temperature at 65±2°C. Stir continuously using a magnetic stirrer at 500 rpm for 30

minutes to ensure complete dispersion.

Step 4: Size reduction - Process the multilamellar vesicle dispersion through a sonication cycle (5

minutes pulse-on, 1 minute pulse-off at 100W output) while maintaining temperature above the DSPC

phase transition temperature (55°C) [5]. Alternatively, extrude through polycarbonate membranes (200

nm pore size) for more uniform size distribution.
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Step 5: Product storage - Store the final liposomal dispersion in sealed glass vials under nitrogen

atmosphere at 4°C to prevent oxidation. The formulation maintains stability for at least 30 days under

these conditions [1].

Analytical Techniques for Characterization

Structural Characterization Using Scattering Techniques

Small-angle X-ray scattering (SAXS) provides detailed information about lamellar phase structure, bilayer

thickness, and phase behavior. The following protocol outlines the standard procedure for analyzing DSPC-

cholesterol liposomes in propylene glycol:

Sample preparation - Load 300 μL of liposomal dispersion into a specialized capillary cell (1.5 mm

diameter) with polyimide windows. Maintain temperature control throughout transfer to the instrument

using a temperature-regulated sample holder [2].

Data collection parameters - Set X-ray source to Cu Kα radiation (wavelength λ = 1.54 Å), sample-

to-detector distance to 1.5 m, and exposure time to 300 seconds. Collect data at multiple temperature

points (25°C, 37°C, and 65°C) to assess thermostability [1].

Data analysis - Process scattering patterns using generalized indirect Fourier transformation

(GIFT) method to determine bilayer thickness, membrane flexibility, and interlamellar spacing.

Compare samples with and without cholesterol to quantify stabilization effects [2].

Small-angle neutron scattering (SANS) complements SAXS studies and is particularly valuable for

investigating molecular interactions within the bilayer:

Sample preparation - Prepare formulations in deuterated water (D~2~O) to enhance contrast for

neutron scattering. Maintain identical lipid concentrations as standard formulations [1].

Data collection - Utilize neutron source with wavelength range of 4-10 Å and detector distance of 1-

10 m to cover appropriate q-range (0.005-0.5 Å^-1^). Collect data at 25°C for structural comparison

with SAXS results [1].
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Thermal Behavior Analysis

Differential scanning calorimetry (DSC) determines phase transition temperatures and evaluates

cholesterol's effect on membrane thermodynamics:

Sample loading - Pipette 15 μL of liposomal dispersion into hermetic aluminum pans and seal

properly. Use equal mass of solvent system as reference [2].

Temperature program - Equilibrate at 20°C for 5 minutes, then heat from 20°C to 70°C at scanning

rate of 2°C/minute. Cool back to 20°C and repeat for 3 cycles to examine reversibility [2].

Data interpretation - Analyze thermograms for phase transition temperature (T~c~), enthalpy change

(ΔH), and transition cooperativity. Cholesterol-containing systems typically show broadened

transitions and reduced ΔH values indicating enhanced membrane stability [2].

Morphological Characterization

Freeze-fracture transmission electron microscopy (FF-TEM) visualizes lamellar structure and vesicle

morphology:

Sample vitrification - Apply 3 μL sample to specialized copper holder and rapidly plunge into liquid

ethane (-183°C) to achieve vitreous state without ice crystal formation [2].

Fracture and replication - Fracture samples under vacuum at -160°C, then shadow with platinum-

carbon at 45° angle followed by carbon coating at 90° angle for replica formation [2].

Imaging - Examine replicas using TEM operated at 100 kV acceleration voltage. Capture images at

various magnifications to assess lamellarity and structural integrity [2].

Experimental Data and Findings

Stabilization Effects of Cholesterol

Table 1: Influence of Cholesterol on DSPC Lamellar Phase Stability in Propylene Glycol
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PG Concentration
(% w/w)

Cholesterol
Content

Lamellar
Stability at
25°C

Thermostability at
65°C

Structural
Observations

0-60% Without
cholesterol

Stable Unstable
(interdigitated

phase)

Interdigitation
above 40°C

0-60% With cholesterol

(equimolar)

Stable Stable Maintained lamellar

structure

>60% Without

cholesterol

Stable Unstable Lateral phase

separation

>60% With cholesterol

(equimolar)

Stable Partially stable Limited lateral

phase separation

Research findings demonstrate that cholesterol provides significant stabilization of DSPC lamellar phases

in propylene glycol concentrations up to 60% w/w. The most notable effect was observed at elevated

temperatures (65°C), where cholesterol-containing systems maintained lamellar integrity while cholesterol-

free systems transitioned to interdigitated phases [1]. This stabilization is attributed to cholesterol's

molecular interactions with DSPC acyl chains, which modulates membrane fluidity and prevents

hydrocarbon chain interdigitation [1] [2].

Structural Parameters of DSPC-Cholesterol Liposomes

Table 2: Structural Parameters of DSPC Liposomes in Polyol-Water Systems

Polyol Additive
Bilayer Thickness
(D~max~, nm)

Transition
Temperature (T~c~,
°C)

Membrane
Flexibility

Structural Notes

Water only 5.5 55.0 Standard Multilamellar
vesicles
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Polyol Additive
Bilayer Thickness
(D~max~, nm)

Transition
Temperature (T~c~,
°C)

Membrane
Flexibility

Structural Notes

Glycerin 5.2 56.5 Reduced Minimal
interdigitation

1,3-Butanediol 4.1 57.8 Significantly
reduced

Partial
interdigitation

Propylene Glycol 3.6 58.3 Substantially
reduced

Significant
interdigitation

Propylene Glycol
+ Cholesterol

4.9 N/A Moderately
reduced

Inhibition of
interdigitation

The addition of polyols to DSPC liposomes systematically reduces bilayer thickness and increases transition

temperature, with propylene glycol exhibiting the most pronounced effects. Cholesterol incorporation in

propylene glycol systems partially restores bilayer thickness by inhibiting interdigitation, demonstrating its

membrane-stabilizing function [2]. These structural modifications directly impact drug loading capacity and

release kinetics, making characterization of these parameters essential for formulation optimization.

Applications and Conclusion

Pharmaceutical Applications

Stabilized DSPC-cholesterol liposomes in propylene glycol systems represent versatile platforms for

enhancing drug delivery:

Poorly soluble drugs: The combination of PG solubilization and liposomal encapsulation significantly

improves bioavailability of hydrophobic active pharmaceutical ingredients [1] [3]

Diverse administration routes: These systems show promise for topical, oral, and parenteral delivery

where both drug solubilization and controlled release are required [1]
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Temperature-stable formulations: The enhanced thermostability provided by cholesterol enables

wider processing and storage conditions without compromising structural integrity [1] [2]

Conclusion

The protocols outlined in these Application Notes provide comprehensive methodologies for formulating,

preparing, and characterizing stabilized DSPC-cholesterol liposomes in propylene glycol systems. The key

success factor is the equimolar incorporation of cholesterol, which effectively prevents interdigitation and

maintains lamellar structure across temperature ranges and PG concentrations up to 60% w/w. These systems

offer significant advantages for drug delivery applications where conventional aqueous liposomal systems

face limitations due to poor drug solubility or instability issues.

Experimental Workflow Visualization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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